An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutyric Acid
An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4,4,4-trifluorobutyric acid, a fluorinated carboxylic acid, is a compound of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a trifluoromethyl group and a chiral center, impart distinct physicochemical properties that are advantageous for the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the methyl-substituted chiral center allows for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Methyl-4,4,4-trifluorobutyric acid, serving as a vital resource for researchers in the pharmaceutical and life sciences.
Chemical and Physical Properties
2-Methyl-4,4,4-trifluorobutyric acid, with the CAS Number 99783-23-0, possesses a molecular formula of C5H7F3O2 and a molecular weight of 156.10 g/mol .[1][2][3][4] While experimentally determined physical properties are not widely available in the literature, computed values provide valuable estimates. The compound is soluble in water and ethanol.[4]
Table 1: Physical and Chemical Properties of 2-Methyl-4,4,4-trifluorobutyric acid
| Property | Value | Source |
| Molecular Formula | C5H7F3O2 | [1][2][4] |
| Molecular Weight | 156.10 g/mol | [1][2][3] |
| CAS Number | 99783-23-0 | [1][2][4] |
| pKa (Predicted) | 4.35 ± 0.10 | PubChem |
| LogP (Predicted) | 1.8 | [3] |
| Solubility | Soluble in water and ethanol | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety.
-
¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear at the lowest field, followed by the carbon bearing the trifluoromethyl group.
Mass Spectrometry (MS)
The electron ionization mass spectrum would likely show the molecular ion peak at m/z 156. Key fragmentation patterns would involve the loss of the carboxylic acid group (COOH, 45 Da) and cleavage adjacent to the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1710 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group. The C-F stretching vibrations of the trifluoromethyl group would likely appear in the 1000-1350 cm⁻¹ region. FTIR and Raman spectra for this compound are noted to be available in some databases.[5]
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of 2-Methyl-4,4,4-trifluorobutyric acid are not extensively published. However, general methodologies for the synthesis of fluorinated carboxylic acids and analytical procedures for similar compounds can be adapted.
Synthesis
A potential synthetic route could involve the alkylation of a suitable malonic ester derivative with a trifluoroethylating agent, followed by hydrolysis and decarboxylation. Another approach could be the oxidation of the corresponding alcohol, 2-methyl-4,4,4-trifluorobutanol.
Potential synthetic pathways for 2-Methyl-4,4,4-trifluorobutyric acid.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.
General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection (at approximately 210 nm) can be employed for the analysis of 2-Methyl-4,4,4-trifluorobutyric acid. An acidic mobile phase is generally used to ensure the carboxylic acid is in its protonated form.
General workflow for HPLC analysis.
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of 2-Methyl-4,4,4-trifluorobutyric acid. However, its structural similarity to endogenous metabolites and its potential as a building block for more complex molecules suggest its utility in drug discovery. Fluorinated analogues of natural amino acids and other biomolecules have shown promise in various therapeutic areas, including oncology and neuroscience. Further research is warranted to explore the biological effects and potential applications of this compound.
Safety Information
2-Methyl-4,4,4-trifluorobutyric acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Methyl-4,4,4-trifluorobutyric acid presents an intriguing scaffold for the development of novel pharmaceuticals. While a comprehensive experimental characterization of its properties is still emerging, this guide provides a foundational understanding for researchers. The predicted physicochemical and spectroscopic properties, along with adaptable synthetic and analytical methodologies, offer a starting point for further investigation into the potential of this and related fluorinated compounds in drug discovery and development. As research progresses, a more detailed understanding of its biological activities and safety profile will undoubtedly emerge, further solidifying its role in medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | C5H7F3O2 | CID 7577227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
